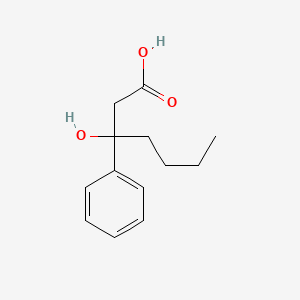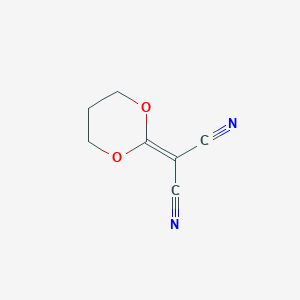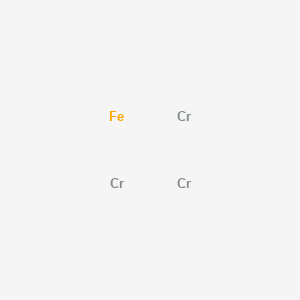
Chromium;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium and iron are two essential transition metals that form a variety of compounds with significant industrial and scientific applications. Chromium is known for its hardness, high melting point, and resistance to corrosion, while iron is renowned for its abundance and crucial role in the production of steel. When combined, these elements form alloys and compounds that exhibit unique properties, making them indispensable in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chromium-iron compounds can be synthesized through several methods, including:
Electrothermal Method: This involves the reduction of chromite ore (FeO·Cr₂O₃) using carbon in an electric arc furnace.
Aluminothermic Reduction: This method involves the reduction of chromium oxide (Cr₂O₃) with aluminum powder.
Industrial Production Methods
The industrial production of chromium-iron compounds primarily involves the smelting of chromite ore in electric arc furnaces. The process includes:
Crushing and Grinding: The chromite ore is crushed and ground to increase the surface area for the reduction reaction.
Reduction: The ground ore is mixed with carbon and heated in an electric arc furnace to produce ferrochrome.
Analyse Chemischer Reaktionen
Types of Reactions
Chromium-iron compounds undergo various chemical reactions, including:
Oxidation: Chromium can exist in multiple oxidation states, with Cr(III) and Cr(VI) being the most common.
Reduction: Cr(VI) can be reduced to Cr(III) using reducing agents like sulfur dioxide or ferrous sulfate.
Substitution: Chromium-iron compounds can undergo substitution reactions where ligands or atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are commonly used to oxidize Cr(III) to Cr(VI).
Reducing Agents: Sulfur dioxide (SO₂) and ferrous sulfate (FeSO₄) are used to reduce Cr(VI) to Cr(III).
Major Products
Chromium Oxides: Cr₂O₃ and CrO₃ are common products of oxidation reactions.
Chromates and Dichromates: Compounds like potassium chromate (K₂CrO₄) and potassium dichromate (K₂Cr₂O₇) are formed during oxidation.
Wissenschaftliche Forschungsanwendungen
Chromium-iron compounds have diverse applications in scientific research, including:
Chemistry: Used as catalysts in various chemical reactions, including organic synthesis and polymerization.
Biology: Chromium is essential for glucose metabolism and is studied for its role in insulin signaling.
Medicine: Chromium supplements are used to manage diabetes and improve glucose tolerance.
Wirkmechanismus
The mechanism of action of chromium-iron compounds involves several molecular targets and pathways:
Insulin Signaling: Chromium enhances insulin sensitivity by promoting glucose uptake in cells.
Mitochondrial Function: Chromium affects mitochondrial ATP synthase, influencing cellular energy production and metabolic regulation.
Antioxidant Properties: Chromium exhibits antioxidant properties by reducing oxidative stress and protecting cells from damage.
Vergleich Mit ähnlichen Verbindungen
Chromium-iron compounds can be compared with other transition metal compounds, such as:
Chromium-Nickel Compounds: These compounds are also used in stainless steel production but offer different corrosion resistance and mechanical properties.
Iron-Cobalt Compounds: Known for their magnetic properties, these compounds are used in electronic and magnetic applications.
Similar Compounds
- Chromium-Nickel (Cr-Ni)
- Iron-Cobalt (Fe-Co)
- Chromium-Molybdenum (Cr-Mo)
- Iron-Manganese (Fe-Mn)
Chromium-iron compounds stand out due to their unique combination of hardness, corrosion resistance, and mechanical strength, making them highly valuable in various applications.
Eigenschaften
CAS-Nummer |
12018-28-9 |
|---|---|
Molekularformel |
Cr3Fe |
Molekulargewicht |
211.83 g/mol |
IUPAC-Name |
chromium;iron |
InChI |
InChI=1S/3Cr.Fe |
InChI-Schlüssel |
FBJBYAHMCSHQMV-UHFFFAOYSA-N |
Kanonische SMILES |
[Cr].[Cr].[Cr].[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


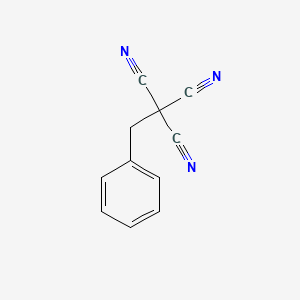


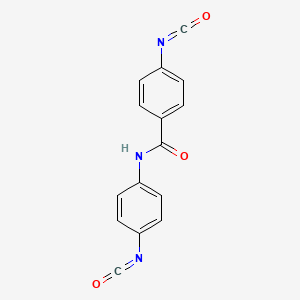
![4-[(Pent-4-yn-1-yl)oxy]benzoic acid](/img/structure/B14721460.png)

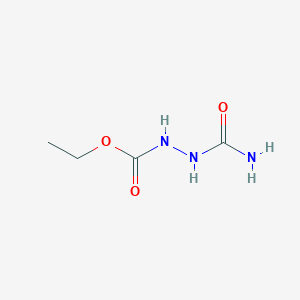
![Ethyl 1-{[4-(butylcarbamoyl)phenyl]methyl}-4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14721473.png)
![2-[(Diethylalumanyl)methyl]pyridine](/img/structure/B14721477.png)
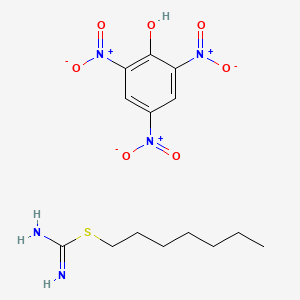
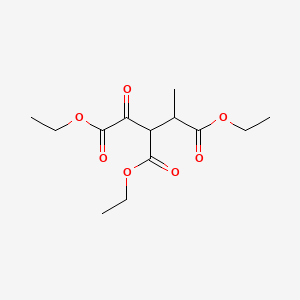
![1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea](/img/structure/B14721491.png)
